molecular formula C26H29N5O4 B2425488 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1185071-21-9

8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2425488
CAS No.: 1185071-21-9
M. Wt: 475.549
InChI Key: VYHGDHRZNOYBPY-UHFFFAOYSA-N
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Description

The compound 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule that features multiple functional groups, including an oxadiazole ring, a pyridine ring, a piperidine ring, and a spirocyclic structure

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4/c32-25(31-15-10-26(11-16-31)33-17-18-34-26)20-8-13-30(14-9-20)23-21(7-4-12-27-23)24-28-22(29-35-24)19-5-2-1-3-6-19/h1-7,12,20H,8-11,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHGDHRZNOYBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3(CC2)OCCO3)C4=C(C=CC=N4)C5=NC(=NO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the pyridine and piperidine rings, and finally the formation of the spirocyclic structure. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases or as a diagnostic tool.

Industry

In industrial applications, This compound might be used as an intermediate in the synthesis of other valuable compounds or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane include other molecules that feature oxadiazole, pyridine, and piperidine rings, as well as spirocyclic structures. Examples include:

  • (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine)
  • (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine)
  • (1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Uniqueness

What sets This compound apart is its combination of these structural features in a single molecule. This unique arrangement of functional groups and rings gives it distinct chemical and biological properties, making it a valuable compound for research and application.

Biological Activity

The compound 8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features an azaspiro framework combined with an oxadiazole moiety and a piperidine ring, which is known for its diverse biological activities. The molecular formula is C21H24N6O3C_{21}H_{24}N_6O_3 with a molecular weight of approximately 396.45 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown efficacy against various bacterial strains. In a comparative study, the minimum inhibitory concentration (MIC) of similar oxadiazole derivatives ranged from 10 to 50 µg/mL against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli .

CompoundMIC (µg/mL)Target Organisms
Oxadiazole Derivative A10S. aureus
Oxadiazole Derivative B25E. coli
Oxadiazole Derivative C50Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of the compound is promising. Studies involving similar piperidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities showed IC50 values ranging from 18.78 µM to 10.1 µM against liver carcinoma cell lines (HUH7), outperforming conventional chemotherapeutics like 5-Fluorouracil .

Cell LineCompound IC50 (µM)Reference Compound IC50 (µM)
HUH710.15-Fluorouracil (20)
MCF715.0Doxorubicin (12)
HCT11612.5Cisplatin (18)

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes relevant to cancer progression and microbial resistance. For instance, oxadiazole derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells . The reported IC50 for TS inhibition by related compounds was found to be between 0.47 µM and 1.4 µM.

Case Studies

  • Antimicrobial Efficacy Study
    A recent study evaluated the antimicrobial activity of various oxadiazole derivatives against a panel of pathogens. The results indicated that compounds with a phenyl substituent exhibited superior activity against both gram-positive and gram-negative bacteria compared to their unsubstituted counterparts.
  • Cytotoxicity Assessment
    In vitro tests on HUH7 liver carcinoma cells revealed that several derivatives of the parent compound exhibited cytotoxicity levels significantly higher than traditional chemotherapeutics, suggesting potential for further development as anticancer agents.

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